N-cycloheptyl-1-methylpiperidin-4-amine
Description
N-cycloheptyl-1-methylpiperidin-4-amine is a piperidine derivative featuring a cycloheptyl group attached to the nitrogen atom at the 4-position of the piperidine ring, with an additional methyl group at the 1-position.
Properties
IUPAC Name |
N-cycloheptyl-1-methylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-15-10-8-13(9-11-15)14-12-6-4-2-3-5-7-12/h12-14H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLXHKFLDZKJKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-1-methylpiperidin-4-amine typically involves the reaction of cycloheptylamine with 1-methylpiperidin-4-one under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-1-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-cycloheptyl-1-methylpiperidin-4-one.
Reduction: It can be reduced to form N-cycloheptyl-1-methylpiperidine.
Substitution: The amine group can undergo substitution reactions with electrophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-cycloheptyl-1-methylpiperidin-4-one
Reduction: N-cycloheptyl-1-methylpiperidine
Substitution: Various N-substituted derivatives depending on the electrophile used
Scientific Research Applications
Scientific Research Applications
The compound is utilized across multiple scientific disciplines, including:
-
Medicinal Chemistry :
- Drug Development : N-cycloheptyl-1-methylpiperidin-4-amine is being explored as a precursor in the synthesis of novel therapeutic agents. Its structural features allow it to serve as a building block for more complex molecules.
- Enzyme Inhibition : Research indicates that it acts as an inhibitor of G9a, a histone methyltransferase involved in epigenetic regulation. This inhibition can potentially reverse gene silencing associated with various diseases, including cancer and neurodegenerative disorders.
-
Biological Studies :
- Neuropharmacology : The compound's ability to modulate neurotransmitter systems suggests applications in treating neuropsychiatric disorders. It may influence pathways involved in mood regulation and cognitive functions.
- Antioxidant Activity : Studies have shown that derivatives of this compound exhibit varying degrees of antioxidant activity, indicating potential applications in oxidative stress-related conditions.
-
Industrial Applications :
- Specialty Chemicals : In industrial settings, this compound is used for the production of specialty chemicals and materials, leveraging its unique chemical properties for various applications.
Case Studies
Several studies have documented the applications and effects of this compound:
- Cancer Research : A study investigating the compound's role in inhibiting G9a revealed its potential to reverse aberrant gene silencing linked to tumor progression. This suggests a promising avenue for developing cancer therapies that target epigenetic modifications.
- Neurodegenerative Disease Models : Preliminary research indicates that this compound may influence neurotransmitter systems relevant to conditions such as Alzheimer's disease, highlighting its potential therapeutic applications in neurodegeneration .
Mechanism of Action
The mechanism of action of N-cycloheptyl-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Insights:
Substituent Bulkiness: The cycloheptyl group in the target compound is bulkier than benzyl () or methoxyethyl () substituents. This may enhance membrane permeability but reduce solubility compared to polar analogs.
Electronic Effects :
- Methoxyethyl () and 4-methoxyphenyl () substituents introduce electron-donating groups, which could alter hydrogen-bonding capacity and receptor affinity.
- The cycloheptyl group is electron-neutral but sterically demanding, possibly limiting rotational freedom.
Biological Implications :
Q & A
Q. What are the common synthetic routes for N-cycloheptyl-1-methylpiperidin-4-amine, and what reaction conditions are critical for successful synthesis?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 1-methylpiperidin-4-amine with cycloheptyl bromide under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents (e.g., acetonitrile or DMF) at reflux temperatures (60–100°C) for 12–24 hours. Purification via column chromatography (silica gel, eluting with EtOAc/hexane) is recommended to isolate the product . Key parameters include stoichiometric control of the cycloheptyl halide and rigorous exclusion of moisture to prevent hydrolysis .
Q. What spectroscopic techniques are most effective for characterizing This compound?
- Methodological Answer :
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z calculated for C₁₃H₂₆N₂: 210.21; observed: 210.20 [M+H]⁺) .
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). For example, the cycloheptyl group shows multiplets at δ 1.4–2.1 ppm (¹H) and 25–35 ppm (¹³C), while the piperidine N-methyl resonates at δ 2.2–2.4 ppm (¹H) .
- IR Spectroscopy : Confirm N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields for this compound be optimized, and what catalytic systems show promise?
- Methodological Answer : Yield optimization may involve:
- Catalysts : Transition-metal catalysts (e.g., Pd/C for reductive amination) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
- Solvent Screening : Test solvents like DCM, THF, or toluene for improved solubility of hydrophobic intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) while maintaining >80% yield .
Q. How can contradictions in NMR data (e.g., unexpected splitting or integration) be resolved for structurally complex analogs of this compound?
- Methodological Answer : Contradictions often arise from:
- Diastereomerism : Use NOESY to distinguish axial/equatorial substituents on the piperidine ring .
- Dynamic Effects : Variable-temperature NMR (e.g., –40°C to 25°C) to slow conformational exchange in the cycloheptyl group .
- Residual Solvent Peaks : Compare with pure solvent spectra to exclude artifacts .
Q. What computational methods are suitable for predicting the binding affinity of This compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs or enzymes). Parameterize the compound’s charge distribution using DFT (B3LYP/6-31G*) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- Crystallography : Refine crystal structures (if available) using SHELXL for accurate electron density maps .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of modifying the cycloheptyl or piperidine moieties?
- Methodological Answer :
- Analog Synthesis : Replace cycloheptyl with smaller (cyclohexyl) or larger (cyclooctyl) groups; modify the piperidine N-methyl to ethyl or benzyl .
- Biological Assays : Test analogs in vitro for receptor binding (e.g., radioligand displacement assays) or enzyme inhibition (e.g., IC₅₀ determination via fluorescence-based kinetics) .
- QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent properties (e.g., logP, polar surface area) with activity .
Q. What strategies ensure reproducibility and validation of analytical methods for this compound in interdisciplinary studies?
- Methodological Answer :
- Cross-Validation : Compare HPLC purity data (C18 column, 0.1% TFA in H₂O/MeCN) with GC-MS results .
- Stability Studies : Monitor degradation under stress conditions (e.g., 40°C/75% RH for 4 weeks) via UPLC-PDA .
- Interlab Reproducibility : Share standardized protocols (e.g., NMR acquisition parameters) and reference samples across collaborators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
